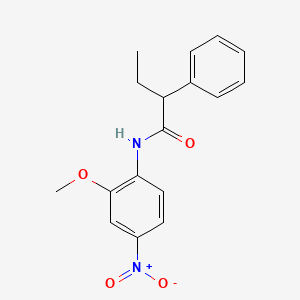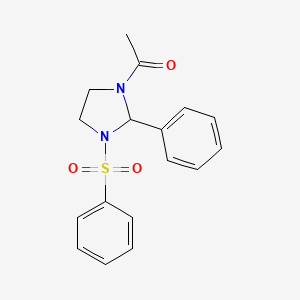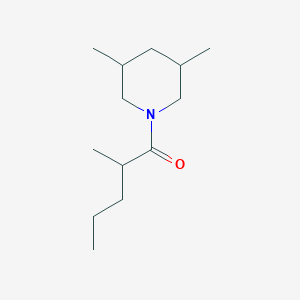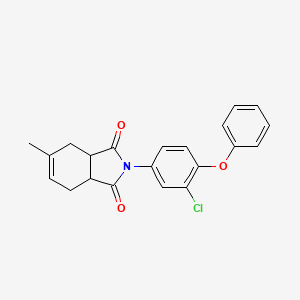
N-(2-methoxy-4-nitrophenyl)-2-phenylbutanamide
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-2-phenylbutanamide, also known as MNPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of amides and has a molecular formula of C17H18N2O4. MNPN has been found to exhibit various biochemical and physiological effects, making it an important tool for researchers in different fields.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-phenylbutanamide involves its ability to bind to certain proteins and enzymes. It has been found to inhibit the activity of certain enzymes by binding to their active sites. This compound has also been found to bind to certain proteins and peptides, altering their conformation and function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as chymotrypsin and trypsin. This compound has also been found to bind to certain proteins and peptides, altering their conformation and function. In addition, this compound has been found to exhibit cytotoxic effects on certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxy-4-nitrophenyl)-2-phenylbutanamide in lab experiments is its ability to selectively bind to certain proteins and enzymes. This makes it a useful tool for studying protein-protein interactions and enzyme activity. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
For N-(2-methoxy-4-nitrophenyl)-2-phenylbutanamide research include drug development, protein-protein interaction studies, and biosensor development.
Applications De Recherche Scientifique
N-(2-methoxy-4-nitrophenyl)-2-phenylbutanamide has been used extensively in scientific research as a tool to study various biological processes. It has been found to exhibit inhibitory effects on certain enzymes, making it useful in enzyme assays. This compound has also been used to study the binding properties of proteins and peptides. It has been found to bind to certain proteins with high affinity, making it an important tool for protein-protein interaction studies. This compound has also been used in drug discovery research to identify potential drug targets.
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-14(12-7-5-4-6-8-12)17(20)18-15-10-9-13(19(21)22)11-16(15)23-2/h4-11,14H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTHRWJWXMHTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3953723.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953730.png)
![{2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenoxy}acetic acid](/img/structure/B3953744.png)
![ethyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B3953746.png)
![N-cyclopropyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3953747.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B3953750.png)
![5-{3,5-dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953782.png)

![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B3953789.png)

![1-allyl-3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B3953810.png)

![2-methyl-3-nitro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953821.png)